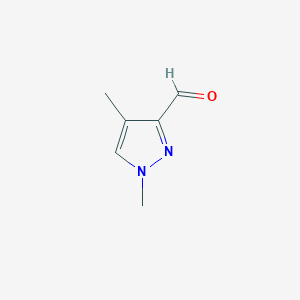
3-Bromo-4-hydroxyquinoline-2-carboxylic acid
Vue d'ensemble
Description
3-Bromo-4-hydroxyquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound with versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-hydroxyquinoline-2-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular weight of a similar compound, 3-Hydroxyquinoline-4-carboxylic acid, is 189.17 .Chemical Reactions Analysis
Quinoline derivatives have been reported to undergo a variety of chemical reactions. For instance, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) Synthesis
Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. BHQ serves as a versatile building block in MOF synthesis due to its coordination properties. Researchers use BHQ to create MOFs with tailored pore sizes, surface areas, and functionalities. These MOFs find applications in gas storage, catalysis, and drug delivery systems .
Fluorescent Dyes and Probes
BHQ exhibits strong fluorescence properties, making it valuable for designing fluorescent dyes and probes. Scientists use BHQ-based dyes to visualize biological structures, monitor cellular processes, and detect specific molecules. Its emission wavelength falls within the visible range, allowing non-invasive imaging in living systems.
Metal Ion Determination
BHQ acts as a reagent in metal ion determination assays. Its chelating ability allows it to form stable complexes with metal ions. Researchers exploit this property to quantify metal ions in environmental samples, biological fluids, and industrial processes. BHQ-based assays are particularly useful for detecting transition metals like copper, zinc, and iron.
Antimicrobial and Antifungal Agents
Studies have explored BHQ derivatives as potential antimicrobial and antifungal agents. Their structural resemblance to quinolone antibiotics suggests promising activity against bacterial and fungal pathogens. Researchers investigate BHQ analogs for their efficacy in treating infections and combating drug-resistant strains .
Organic Synthesis and Medicinal Chemistry
BHQ derivatives serve as valuable intermediates in organic synthesis. Chemists utilize them to construct complex molecules, including pharmaceuticals. For instance, modifying the BHQ scaffold can lead to novel drug candidates targeting specific diseases. Researchers also explore BHQ analogs as potential anti-inflammatory agents and antioxidants .
Safety and Hazards
Mécanisme D'action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, playing a significant role in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a range of biochemical pathways, leading to downstream effects .
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities .
Propriétés
IUPAC Name |
3-bromo-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-8(10(14)15)12-6-4-2-1-3-5(6)9(7)13/h1-4H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWKZTIMOYEULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxyquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B3289776.png)






![(2R,3S,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3289840.png)


